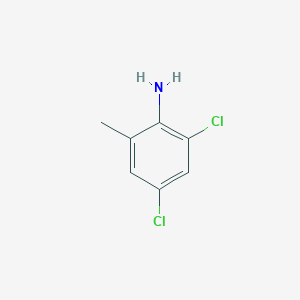

2,4-Dichloro-6-methylaniline

描述

Significance as an Aromatic Amine Building Block in Chemical Research

Aromatic amines, including 2,4-dichloro-6-methylaniline, are fundamental building blocks in chemical synthesis. calpaclab.com Their importance lies in the reactive amino group, which can participate in a wide array of chemical transformations. This compound, specifically, serves as a precursor for constructing more elaborate molecules, particularly in the pharmaceutical and agrochemical sectors. mdpi.comchemicalbook.com For instance, it can be used as an aniline (B41778) moiety-containing compound in the synthesis of complex pharmaceutical compounds like 4-Chloro-dasatinib. chemicalbook.com

The presence of chlorine and methyl groups on the aniline ring provides specific steric and electronic properties that can be exploited to direct the course of a chemical reaction. This regiochemical control is crucial in multi-step syntheses where specific isomers are desired. The compound is identified as a laboratory chemical used for the synthesis of other substances.

Historical and Current Research Trajectory of Substituted Anilines

The study of substituted anilines has a long history in organic chemistry, evolving from basic reactivity studies to the development of sophisticated catalytic methods for their transformation. Historically, reactions involving anilines, such as halogenation, were among the earliest and most widely studied electrophilic aromatic substitution reactions. nih.gov These reactions often yielded mixtures of ortho- and para-substituted products. nih.govrsc.org

Current research has shifted towards developing highly selective and efficient methods for the functionalization of substituted anilines. A significant area of focus is C-H activation, which allows for the direct modification of the aniline ring without the need for pre-functionalized starting materials. For example, modern palladium-catalyzed methods have been developed for the meta-chlorination of aniline derivatives, a transformation that is difficult to achieve through traditional electrophilic substitution. rsc.orgacs.org Furthermore, computational studies are increasingly being used to understand the reaction mechanisms and predict the reactivity of substituted anilines in various chemical processes, such as intramolecular radical additions. beilstein-journals.org The ongoing research into the structure-activity relationships (SAR) of substituted anilines continues to drive the discovery of new compounds with desired properties for various applications. nih.gov

Broader Context of Chlorinated Aniline Derivatives in Chemical Science

Chlorinated anilines, as a class of compounds, are of significant importance in chemical science and industry. They serve as key intermediates in the production of a wide range of commercial products, including dyes, pigments, pesticides, and pharmaceuticals. mdpi.com The inclusion of chlorine atoms in the aniline structure can enhance the biological activity or stability of the final product. For example, chloroanilines are precursors in the synthesis of azo dyes and are used in the manufacture of herbicides and fungicides. mdpi.com

The development of new synthetic methods for producing chlorinated anilines with high regioselectivity is an active area of research. nih.gov Efficient protocols for the chlorination of anilines are continuously being sought to improve yields and reduce the environmental impact of these processes. nih.govbohrium.com Recent advancements include iodine(III)-mediated electrophilic chlorination, which offers a mild alternative to harsher, traditional methods. bohrium.com The utility of these compounds as synthetic precursors ensures that the chemistry of chlorinated anilines will remain a relevant and important field of study. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAISVUGQLKXPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361499 | |

| Record name | 2,4-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-00-8 | |

| Record name | 2,4-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies

Established Synthetic Routes for 2,4-Dichloro-6-methylaniline and Related Isomers

The preparation of this compound can be accomplished through several established chemical routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Direct halogenation of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. For the synthesis of chlorinated anilines, reagents like molecular chlorine or other chlorinating agents are used. The synthesis of 2,4-dichloro-N,N-dimethylaniline has been achieved through the treatment of N,N-dimethylaniline N-oxides with thionyl halides, yielding the product in 55% yield. scispace.com While specific data for the direct, high-yield synthesis of this compound from 2-methylaniline (o-toluidine) is not extensively detailed in the provided results, the principles of electrophilic halogenation apply. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. Chlorination of 2-methylaniline would be expected to produce a mixture of isomers, including substitution at the 4- and 6-positions. Controlling the regioselectivity to obtain the desired 2,4-dichloro isomer as the major product can be challenging and may require specific reaction conditions or protecting group strategies.

The use of molecular bromine and other bromo-organic compounds is common for bromination, a related halogenation reaction. sci-hub.se These reactions often proceed via an electrophilic addition-elimination mechanism, and the reactivity can be influenced by the solvent and the presence of catalysts. sci-hub.se

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comlibretexts.org The process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

This pathway can be applied to the synthesis of precursors for this compound or its derivatives. For example, the synthesis of (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride involves the reductive amination of the corresponding aldehyde, 2,4-dichloro-6-fluorobenzaldehyde. Similarly, a precursor ketone, such as 2,4-dichloro-6-methylacetophenone, could theoretically undergo reductive amination with ammonia (B1221849) in the presence of a reducing agent to yield this compound.

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

|---|---|---|

| Sodium borohydride | NaBH₄ | Reduction of imines, aldehydes, and ketones. masterorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A common, milder alternative to NaBH₃CN. masterorganicchemistry.comlibretexts.org |

Multi-step synthetic routes are often necessary to achieve the correct substitution pattern on the aniline (B41778) ring. libretexts.org A key reaction in this context is the diazotization of a primary aromatic amine, which converts the amino group into a versatile diazonium salt. This salt can then be replaced with various substituents.

A patented method describes the preparation of 2-chloro-6-methylaniline (B140736) from 3-chloro-5-methyl-4-nitroaniline using a one-pot diazotization-reduction sequence. google.com The process involves:

Diazotization: The starting material is treated with sulfuric acid and sodium nitrite (B80452) at 0-5 °C to form the diazonium salt, effectively targeting the amino group for removal. google.com

Reduction of Diazonium Group: The diazonium group is subsequently removed (replaced by hydrogen) using hypophosphorous acid. google.com

Reduction of Nitro Group: Finally, the nitro group is reduced to the target amino group using iron powder at 85-95 °C to yield 2-chloro-6-methylaniline. google.com

This method highlights a strategic approach where an existing amino group is used to direct other transformations before being removed, and a nitro group serves as a precursor to the final amine. A similar diazotization procedure is used to convert 2-bromo-4-methylaniline (B145976) into its diazonium chloride derivative for further reactions. orgsyn.org The synthesis of azo dyes also relies heavily on the diazotization of primary amines, followed by a coupling reaction with an electron-rich component. nih.goviipseries.org

Table 2: Example of a Diazotization-Reduction Synthesis

| Step | Reaction | Reagents | Temperature | Starting Material | Product of Step |

|---|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, H₂SO₄, H₂O | 0-5 °C | 3-chloro-5-methyl-4-nitroaniline | Diazonium salt intermediate |

| 2 | Deamination | Hypophosphorous acid | 0-5 °C | Diazonium salt intermediate | Intermediate |

Data sourced from patent CN112358404A. google.com

Aromatic Nucleophilic Substitution (SNA_r) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com

While direct synthesis of this compound via SNA_r is not prominently featured, the principles are crucial in the synthesis of related structures and derivatives. For instance, the amination of halogenated pyrimidines and quinazolines is a common application of SNA_r. acs.orgmdpi.com In these heterocyclic systems, the electron-deficient nature of the ring facilitates nucleophilic attack by amines. acs.org Studies on 2,4-dichloropyrimidines show that amination can be regioselective, with substitution often favoring the C4 position. acs.org Similarly, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example of SNA_r, where the fluoride (B91410) is displaced. masterorganicchemistry.comacs.org

This methodology could be envisioned for synthesizing this compound by starting with a precursor like 1,2,3-trichloro-5-methylbenzene, where a chlorine atom is displaced by ammonia or an amide equivalent, although controlling regioselectivity would be a significant challenge.

Multi-step Synthesis via Diazotization-Reduction Sequences

Advanced Synthesis of Derivatives Utilizing this compound as a Starting Material

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com Its amino group provides a reactive handle for building larger molecular scaffolds.

The nitrogen atom of the amino group in this compound is nucleophilic and can react with a variety of electrophiles. This reactivity is fundamental to its use as a synthetic building block.

A key application is in the formation of new carbon-nitrogen bonds. For example, it can be used as the aniline moiety in the synthesis of complex pharmaceutical compounds. chemicalbook.com One such application is in the preparation of 4-Chloro-dasatinib. chemicalbook.com Furthermore, it has been used as a starting material to design and synthesize derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) as potential EGFR kinase inhibitors for cancer therapy. nih.gov

A representative reaction is N-alkylation, where the amine attacks an alkyl halide. The synthesis of N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline, a structurally related compound, proceeds via a nucleophilic substitution mechanism where the amine (2-ethyl-6-methylaniline) attacks the electrophilic carbon of 2,4-dichlorobenzyl chloride. evitachem.com This demonstrates how the amino group can be functionalized to create more elaborate structures. The nitrogen atom can also participate in reactions with other electrophiles, expanding its utility in organic synthesis. evitachem.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-methylaniline (o-toluidine) |

| 2,4-dichloro-N,N-dimethylaniline |

| N,N-dimethylaniline N-oxide |

| Thionyl halide |

| (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride |

| 2,4-dichloro-6-fluorobenzaldehyde |

| 2,4-dichloro-6-methylacetophenone |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| 3-chloro-5-methyl-4-nitroaniline |

| Sulfuric acid |

| Sodium nitrite |

| Hypophosphorous acid |

| Iron powder |

| 2-chloro-6-methylaniline |

| 2-bromo-4-methylaniline |

| 2,4-dichloropyrimidine |

| 2,4-dinitrofluorobenzene |

| 1,2,3-trichloro-5-methylbenzene |

| 4-Chloro-dasatinib |

| 2,4-dichloro-6-methylpyrimidine |

| N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline |

| 2-ethyl-6-methylaniline |

Functionalization of the Aromatic Ring via Electrophilic Aromatic Substitution

The aromatic ring of this compound, while substituted, remains amenable to further functionalization through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the interplay of the directing effects of the substituents: the ortho,para-directing amino and methyl groups, and the ortho,para-directing but deactivating chloro groups. To mitigate the high reactivity and potential side-reactions of the free amine, the amino group is often protected, typically as an acetamide, prior to substitution. This converts the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group, which also directs incoming electrophiles to the ortho and para positions.

Given the existing substitution pattern (Cl at C2, C4; CH₃ at C6), the available positions for substitution are C3 and C5. The directing effects of the substituents on the corresponding acetanilide (B955) (N-(2,4-dichloro-6-methylphenyl)acetamide) guide the incoming electrophile.

Detailed research on related dihaloacetanilides provides insight into the likely outcomes. For instance, the mixed acid nitration of 2,6-dichloroacetanilide predominantly yields the 3-nitro derivative. researchgate.net This suggests that nitration of N-(2,4-dichloro-6-methylphenyl)acetamide would likely occur at the C3 or C5 position. The steric hindrance from the flanking methyl and chloro groups, as well as the electronic influences, would determine the precise regioselectivity.

Another key electrophilic aromatic substitution is Friedel-Crafts alkylation. Processes have been developed for the C-alkylation of substituted anilines, including chloro-substituted anilines, using alkylating agents like olefins in the presence of an acid catalyst. google.com For example, 2,6-dichloroaniline (B118687) can be alkylated at the 4-position (para to the amine) with α-methylstyrene. google.com For this compound, substitution would be directed to the remaining open positions, C3 and C5.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Related Anilides

| Reaction Type | Substrate | Reagents | Major Product | Source |

|---|---|---|---|---|

| Nitration | 2,6-Dichloroacetanilide | HNO₃ / H₂SO₄ (Mixed Acid) | 2,6-Dichloro-3-nitroacetanilide | researchgate.net |

| Bromination | 2,6-Dihaloacetanilides | Br₂ in Glacial Acetic Acid | Para-substitution products | researchgate.net |

| Friedel-Crafts Alkylation | 2,6-Dichloroaniline | α-Methylstyrene / Acid Catalyst | 4-Cumyl-2,6-dichloroaniline | google.com |

N-Alkylation and Acylation Strategies

Modification of the nitrogen atom of this compound through alkylation and acylation is a fundamental strategy for creating a diverse range of derivatives.

N-Alkylation

Modern synthetic methods offer efficient routes for the N-alkylation of anilines. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. acs.orgnih.gov This approach is valued for its atom economy and environmental credentials, as the only byproduct is water. Iridium and Ruthenium complexes are commonly employed as catalysts for these transformations. acs.orgnih.gov The reaction typically proceeds by the catalyst oxidizing the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The imine is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. nih.gov While specific examples using this compound as the substrate are not detailed, the general applicability of this method to a wide range of substituted anilines is well-established. acs.orgnih.gov The electronic nature of the substituents on the aniline can influence reaction rates, but both electron-donating and electron-withdrawing groups are generally well-tolerated. acs.org

Table 2: General Conditions for N-Alkylation of Anilines with Alcohols via Borrowing Hydrogen

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature | Source |

|---|---|---|---|---|---|

| Iridium Complex (e.g., TC-6) | Primary or Secondary Alcohols | KOH | Water or Toluene | 80-110 °C | acs.org |

| Ruthenium(II) Complex | Primary Alcohols (e.g., Benzyl alcohol) | KOtBu | - | 120 °C | nih.gov |

N-Acylation

N-Acylation is a widely used transformation for anilines, serving both to install functional groups and as a protective strategy during other synthetic steps.

A common and straightforward acylation is N-acetylation, often achieved using acetic anhydride. googleapis.com The resulting acetamide, N-(2,4-dichloro-6-methylphenyl)acetamide, exhibits modified reactivity and is a key intermediate in the synthesis of further derivatives. googleapis.com

More diverse acyl functionalities can be introduced using various reagents. A practical and environmentally friendly method for synthesizing N-substituted ureas involves the reaction of an amine with potassium isocyanate in water, avoiding the need for organic co-solvents. rsc.org This nucleophilic addition reaction is efficient and yields products with high purity, often requiring only simple filtration. rsc.org Other acylation strategies include the formation of carbamoyl (B1232498) derivatives. For instance, N-substituted anilines can react with reagents like chlorocarbonylsulfenyl chloride to form intermediate carbamoylsulfenyl chlorides, which can be used to synthesize more complex heterocyclic structures. oup.com

Table 3: Selected N-Acylation Methods for Anilines

| Acyl Group | Reagent(s) | Key Features | Source |

|---|---|---|---|

| Acetyl (-COCH₃) | Acetic Anhydride | Common protection strategy. | googleapis.com |

| Carbamoyl (-CONH₂) | Potassium Isocyanate (KNCO) | Mild, efficient method in water. | rsc.org |

| Carbamoyl (-CONHR) | Chlorocarbonylsulfenyl chloride followed by reaction | Forms versatile intermediates for cyclization. | oup.com |

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity of the Aniline (B41778) Moiety in 2,4-Dichloro-6-methylaniline

The presence of both electron-donating and electron-withdrawing groups, along with ortho-substituents, creates a nuanced reactivity profile for the aniline core.

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. However, in this compound, the reactivity and regioselectivity are heavily modulated by the two chlorine atoms and the ortho-methyl group. The positions ortho to the amino group are C6 (occupied by the methyl group) and C2 (occupied by a chloro group). The position para to the amino group is C4, also occupied by a chloro group. This leaves positions C3 and C5 as potentially available for substitution.

Research on analogous compounds, such as 2,6-dihaloacetanilides, provides significant insight into the expected substitution patterns. researchgate.net To control the high reactivity of the amino group and prevent side reactions, electrophilic substitutions are often performed on the corresponding acetanilide (B955), where the amino group is protected as an amide. In the case of 2-chloro-6-methylacetanilide, mixed acid nitration results predominantly in the formation of the 3-nitro derivative. researchgate.net This outcome is attributed to significant steric hindrance from the substituents at the 2- and 6-positions, which directs the incoming electrophile to the less hindered C3 position. A similar directing effect is observed in the nitration of 2,6-dichloroacetanilide. researchgate.net

For bromination, studies on 2,4-dichloroaniline (B164938) show that reaction with bromine in glacial acetic acid yields 6-bromo-2,4-dichloroaniline. researchgate.net This suggests that for an unprotected this compound, the remaining open position, C5, would be the likely site for some electrophilic attacks, though steric hindrance from the adjacent chloro and methyl groups would significantly influence the reaction rate.

Table 1: Regioselectivity in Electrophilic Substitution of Related Anilides

| Starting Material | Reagents | Major Product | Primary Directing Factors |

|---|---|---|---|

| 2-Chloro-6-methylacetanilide | c.HNO₃, H₂SO₄ | 2-Chloro-6-methyl-3-nitroacetanilide | Steric hindrance from ortho-substituents |

| 2,6-Dichloroacetanilide | c.HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitroacetanilide | Steric hindrance from ortho-substituents |

| 2,4-Dichloroaniline | Br₂, gl. AcOH | 6-Bromo-2,4-dichloroaniline | Ortho-, para-directing -NH₂ group |

The nucleophilicity of the nitrogen atom in an aniline is determined by the availability of its lone pair of electrons. In this compound, this reactivity is substantially diminished by two key factors:

Electronic Effects : The two chlorine atoms are strongly electron-withdrawing groups, which pull electron density away from the aromatic ring and, by extension, from the nitrogen atom. This reduces the electron density on the nitrogen, making its lone pair less available to attack an electrophile. This decreased basicity is reflected in the predicted pKa value of the conjugate acid, which is approximately 1.87. guidechem.comsenfeidachem.com This low value indicates that this compound is a very weak base and, consequently, a poor nucleophile.

Steric Hindrance : The presence of substituents at both ortho positions (a methyl group at C6 and a chlorine atom at C2) creates significant steric bulk around the amino group. This physically obstructs the approach of electrophiles to the nitrogen atom, further reducing its nucleophilic reactivity.

In general, for a given element, negatively charged species are more nucleophilic than their neutral counterparts. libretexts.orglibretexts.org The nucleophilicity of anilines is also influenced by the solvent; polar protic solvents can solvate the amine through hydrogen bonding, which can affect its reactivity. libretexts.orgkhanacademy.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Degradation and Hydrolysis Pathways

The environmental fate of this compound is influenced by its resistance to hydrolysis and its susceptibility to microbial or photochemical degradation.

Chlorinated anilines are generally resistant to hydrolysis under typical environmental conditions. mdpi.com Studies on the closely related 3,4-dichloroaniline (B118046) (3,4-DCA) show no evidence of hydrolysis. mdpi.com However, degradation can occur through other pathways. Ring chlorination is known to depress the rate of microbial degradation compared to non-chlorinated anilides. cambridge.org

The microbial degradation of chlorinated anilines, when it occurs, often proceeds through oxidative deamination to form chlorinated catechols. umons.ac.benih.gov For instance, the degradation of 3,4-DCA can produce 4,5-dichlorocatechol. umons.ac.be Another potential pathway involves hydroxylation, as seen in the conversion of 3,4-DCA to 3-chloro-4-hydroxyaniline. umons.ac.be Bacterial degradation of aniline and its derivatives generally proceeds via the formation of corresponding catechols, which are then subject to ring cleavage. nih.gov

Based on these pathways, potential degradation products for this compound could include:

3,5-Dichloro-4-methylcatechol (via dioxygenase action)

Hydroxylated derivatives

Photolysis in surface water is another relevant degradation pathway for chlorinated anilines. mdpi.com

N-substituted derivatives of this compound can undergo N-dealkylation, a crucial reaction in xenobiotic metabolism and synthetic chemistry. mdpi.comtandfonline.com The mechanism of this transformation is complex and can proceed through several pathways, often mediated by enzymatic systems like cytochrome P450 or other catalysts. acs.orgnih.gov

Two primary mechanisms have been proposed for the oxidative N-dealkylation of N,N-dialkylanilines: mdpi.comfrontiersin.org

Single-Electron Transfer (SET) : This pathway involves an initial one-electron transfer from the aniline nitrogen to the catalyst (e.g., an oxo-iron(IV) species), forming an aminium radical cation. This is followed by proton transfer (PT) from the α-carbon of the alkyl group, leading to the formation of a carbinolamine intermediate which then decomposes to the dealkylated amine and an aldehyde. nih.govfrontiersin.org

Hydrogen Atom Transfer (HAT) : In this mechanism, a hydrogen atom is abstracted directly from the α-carbon of the N-alkyl group by the oxidant. mdpi.comfrontiersin.org

The predominant mechanism can depend on the specific substrate and reaction conditions. nih.gov In addition to enzymatic methods, catalyst-free N-dealkylation of aniline derivatives has been achieved in water using high-frequency ultrasound, which induces thermal cracking of the N-C bond at the interface of cavitation bubbles. rsc.org

Hydrolytic Stability and Identification of Degradation Products

Formation and Characterization of Molecular Complexes

Anilines and their derivatives can serve as ligands or, more commonly, as precursors for more complex ligands used in coordination chemistry. This compound can be used to synthesize Schiff base ligands, which are excellent chelating agents for a wide range of metal ions. tandfonline.comnanobioletters.com

The synthesis typically involves the condensation reaction between the aniline (or a derivative) and an aldehyde or ketone, often a salicylaldehyde (B1680747) derivative, to form an imine (C=N) linkage. nanobioletters.comacs.org For example, Schiff base ligands have been synthesized from the closely related 6-amino-2,4-dichloro-3-methylphenol (B1582796) and various salicylaldehydes. tandfonline.com These bidentate or polydentate ligands readily form stable coordination complexes with transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). tandfonline.comnih.gov

The formation and structure of these metal complexes are typically characterized using a suite of spectroscopic and analytical techniques:

Table 2: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirms ligand coordination by observing shifts in key vibrational frequencies (e.g., C=N, M-O, M-N bonds). nanobioletters.comnih.gov |

| UV-Visible Spectroscopy | Provides information on the electronic transitions (d-d transitions, charge transfer) and helps determine the geometry of the complex. acs.org |

| Nuclear Magnetic Resonance (NMR) | Confirms the structure of the ligand and can indicate complex formation through chemical shift changes. nih.gov |

| Mass Spectrometry | Determines the molecular weight of the ligand and the complex, confirming the stoichiometry (metal-to-ligand ratio). nih.gov |

| Elemental Analysis | Verifies the empirical formula of the synthesized complexes. researchgate.net |

These studies reveal that ligands derived from chloro- and methyl-substituted anilines can form complexes with various geometries, including tetrahedral and square planar, depending on the metal ion and coordination environment. acs.orgresearchgate.net

Charge Transfer Complexation Studies

Charge transfer (CT) or proton transfer (PT) complexes are molecular adducts formed through the interaction of an electron-donating molecule with an electron-accepting molecule. bohrium.comnih.gov These interactions, which can range from weak hydrogen bonding to complete proton transfer, result in the formation of new chemical species with distinct spectroscopic properties. Aromatic amines are frequently studied as electron donors in these complexes due to the electron-rich nature of the amino group and the aromatic system. nih.govacs.org

The formation and stability of such complexes are often investigated in various solvents using UV-visible electronic absorption spectroscopy. nih.gov The appearance of a new absorption band, distinct from those of the individual donor and acceptor molecules, is characteristic of CT complex formation. The stoichiometry of these complexes, typically found to be 1:1, can be determined using methods like Job's plot and photometric titration. nih.gov

Key thermodynamic and spectroscopic parameters of these complexes, such as the formation constant (Kf or KCT), molar absorptivity (ε), and Gibbs free energy (ΔG°), can be calculated using the Benesi-Hildebrand equation. bohrium.comnih.gov These parameters provide quantitative insights into the stability and nature of the interaction. For instance, studies on the interaction between the electron donor O-phenylenediamine (OPD) and the electron acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) showed that the resulting CT complex was more stable in the more polar solvent acetonitrile (B52724) than in methanol. nih.gov Similarly, a proton transfer complex between 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol (B181596) was characterized, and its DNA binding ability was explored. bohrium.com

While the formation of charge-transfer complexes is a well-documented phenomenon for a wide range of aromatic amines, specific research detailing the charge transfer complexation behavior of this compound is not extensively covered in available literature. However, based on the known reactivity of related aniline derivatives, it is theoretically capable of acting as an electron donor in the presence of suitable electron acceptors.

Table 1: Examples of Charge Transfer Complexes with Aromatic Amine Donors

| Electron Donor | Electron Acceptor | Stoichiometry | Key Findings | Reference |

|---|---|---|---|---|

| O-phenylenediamine (OPD) | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1:1 | Complex is more stable in acetonitrile than methanol. Binding Constant (KCTC) = 6.0 × 105 L.mol–1. | nih.gov |

| 3,4-diaminopyridine (3,4-DAP) | 2,6-dichloro-4-nitrophenol (DCNP) | 1:1 | Formation of a proton transfer (PT) complex; exhibits intercalative DNA binding with Kb = 4.6 × 104 M−1. | bohrium.com |

| 4-dimethylaminopyridine (4-DMAP) | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1:1 | Complex shows high stability in acetonitrile. Demonstrates intercalative DNA binding with Kb = 1.8 × 106 M−1. | acs.org |

Metal Complexation and Ligand Behavior (e.g., Schiff Base Formation)

This compound, as a primary amine, serves as a valuable precursor for the synthesis of Schiff bases. gsconlinepress.comsciensage.infoekb.eg Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egripublication.com This reaction often requires heat or the presence of an acid catalyst. gsconlinepress.com

The resulting Schiff base molecules are highly effective as chelating ligands in coordination chemistry. ekb.egnanobioletters.com The nitrogen atom of the imine group provides a site for coordination with a metal ion. If the aldehyde or ketone precursor also contains another donor atom, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group, positioned appropriately, the Schiff base can act as a bidentate (two-site) or tridentate (three-site) ligand, forming stable ring structures with the metal ion. nanobioletters.comrsc.org

For example, a novel Schiff base, [(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol], was synthesized and used to create a series of metal complexes with Co(II), Cu(II), Fe(II), Zn(II), and others. nanobioletters.com Characterization of these complexes revealed a 2:1 ratio of ligand to metal, with the Schiff base acting as a bidentate ligand. The formation of the Schiff base was confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum. nanobioletters.com

In another study, tridentate Schiff base ligands were used to synthesize mononuclear Fe(III) complexes. rsc.org X-ray crystallography showed that two of these tridentate ligands coordinated with a central Fe(III) ion to form a meridional structure. rsc.org The versatility of Schiff bases derived from substituted anilines allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which influences their geometry, stability, and potential applications.

Table 2: Characteristics of Metal Complexes with Schiff Base Ligands Derived from Anilines

| Metal Ion | Ligand Type | Stoichiometry (Ligand:Metal) | Coordination Geometry | Reference |

|---|---|---|---|---|

| Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Pd(II) | Bidentate Schiff base from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | 2:1 | Not specified | nanobioletters.com |

| Fe(III) | Tridentate dqmp- ligand | 2:1 | Meridional | rsc.org |

| Co(II), Ni(II), Zn(II) | Dibasic bis-chelating BDTD2- | 1:2 | Octahedral | researchgate.net |

| Cu(II) | Dibasic bis-chelating BDTD2- | 1:2 | Square Planar | researchgate.net |

Compound Reference Table

Advanced Applications in Organic Synthesis and Materials Science

Role in Complex Organic Molecule Construction

The reactivity of the amino group, combined with the influence of the ring substituents, allows 2,4-Dichloro-6-methylaniline to serve as a foundational component in the synthesis of elaborate molecular architectures.

This compound is a key starting material in the synthesis of high-performance aromatic polyamides designed for applications in materials science, particularly for optoelectronic devices like light-emitting diodes (LEDs). Research has demonstrated its use in creating novel triarylamine-containing polymers, which are known for their hole-transporting capabilities, thermal stability, and electrochromic properties.

In a representative synthetic approach, this compound is reacted with p-cyanobenzofluoride via an aromatic nucleophilic substitution to create a dicyano intermediate (4, 4'-dicyano-2”,4”-dichloro-6”-methyl triphenylamine). This intermediate subsequently undergoes alkaline hydrolysis to form the di-carboxylic acid monomer (4, 4'-di-carboxylic-2”,4”-dichloro-6”-methyl triphenylamine). This monomer is then polymerized with various aromatic diamines, such as phenylene diamine or benzidine, through a polycondensation reaction. ambeed.com

This process yields novel polyamides, for instance, 2”,4”-dichloro-6”-methyl-triphenylamine 4,4'-polyphenylbenzamide (Pc) . These resulting polymers exhibit several desirable properties, as detailed in the table below. ambeed.com

| Property | Finding |

| Solubility | The polyamides demonstrate excellent solubility in many polar organic solvents, which facilitates processing and the formation of strong, thin films essential for device fabrication. ambeed.com |

| Thermal Stability | The polymers possess high thermal stability, with glass transition temperatures (Tg) recorded in the range of 245.5 to 278.8 °C, indicating their robustness for electronic applications. ambeed.com |

| Photoluminescence | In solvents like DMSO, these polyamides exhibit strong photoluminescence, a critical characteristic for materials used in light-emitting diodes. ambeed.com |

| Electrochemical Properties | Cyclic voltammetry studies of thin films on indium-tin oxide (ITO) show that the polyamides have stable redox waves, confirming their suitability as hole-transport layers in LED devices. ambeed.com |

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. acs.org While specific synthetic routes to phenanthridines using this compound are not prominently documented, its application in constructing other complex heterocyclic systems is established.

For instance, it is used as a reactant in the synthesis of N3-phenylpyrazinones, which have been optimized as corticotropin-releasing factor-1 (CRF1) receptor antagonists. google.com In this synthesis, this compound is coupled with a substituted pyrazinone core to produce the final active molecule. google.com Furthermore, patent literature discloses its use as a key intermediate in multi-step processes to produce complex molecules like anthranilic diamides and precursors for 2-phenylamino-5-alkylphenyl acetic acids, which can form heterocyclic lactam structures. google.comchemicalbook.com These applications underscore its role as a foundational piece for building diverse heterocyclic frameworks.

Based on available scientific literature, the application of this compound as a primary scaffold in the directed synthesis of macrocyclic compounds or for use in supramolecular chemistry is not a widely documented area of research.

Building Block for Heterocyclic Compound Synthesis (e.g., Phenanthridines)

Utilization in Dye and Pigment Precursor Chemistry

The aromatic amine functionality of this compound makes it a suitable candidate as an intermediate in the synthesis of colorants.

Aniline (B41778) derivatives are fundamental building blocks for azo dyes, the largest class of synthetic colorants. Chemical suppliers categorize this compound as an intermediate for dyes and pigments, indicating its role in this industry. acs.org The general synthesis of an azo dye involves a two-step process:

Diazotization: The primary aromatic amine (in this case, this compound) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline. This electrophilic substitution reaction forms the characteristic azo group (-N=N-), which acts as the chromophore responsible for the color of the dye.

The specific substituents on both the aniline precursor and the coupling component determine the final color and properties of the dye.

While specific examples of functional pigments derived directly from this compound are not detailed in the searched literature, related chlorinated toluidine compounds are known precursors for commercial pigments like Pigment Red 7 and Pigment Yellow 49. This establishes a strong precedent for its use in creating highly stable and specialized pigments.

Functional pigments are valued for properties beyond color, such as exceptional stability to light, heat, and chemicals. The presence of two chlorine atoms on the benzene (B151609) ring of this compound would be expected to contribute positively to the stability of any resulting pigment. The electron-withdrawing nature of chlorine can enhance the molecule's resistance to oxidative and photodegradation, making it a promising precursor for developing robust pigments for demanding applications in paints, plastics, and inks.

Intermediate in Pharmaceutical Compound Synthesis

Research into the application of this compound has primarily focused on its role as a building block for creating novel drugs. Its derivatives have been explored for a range of therapeutic applications, from oncology to infectious diseases.

While the well-known tyrosine kinase inhibitor Dasatinib is synthesized using the related compound 2-chloro-6-methylaniline (B140736), the dichlorinated analogue, this compound, is noted for its use in creating derivatives of this important cancer drug. google.comgoogle.com Specifically, it is employed as a precursor for the synthesis of 4-Chloro-dasatinib, a compound used in research and development of new kinase inhibitors. chemicalbook.comcoompo.com The synthesis involves coupling the this compound moiety with the core thiazole (B1198619) structure of the drug, demonstrating its utility in generating structural variants of established pharmaceuticals to explore new activity profiles. chemicalbook.comcoompo.com

The indazole scaffold is a core component of several FDA-approved small-molecule drugs used in cancer therapy, and numerous indazole derivatives have been investigated for their anti-cancer properties, including against breast cancer cell lines. nih.govmdpi.comrsc.org For instance, studies have shown that certain indazole derivatives can inhibit the proliferation, migration, and invasion of breast cancer cells and induce apoptosis. nih.gov However, based on a review of available scientific literature, the direct synthesis of such anti-breast cancer indazole derivatives using this compound as a starting material is not a widely documented research area.

The development of novel anti-inflammatory agents is a significant focus of medicinal chemistry. Various heterocyclic systems, such as quinazolines and indazoles, have been shown to possess anti-inflammatory properties. mdpi.commdpi.com For example, certain quinazoline (B50416) derivatives have been found to inhibit carrageenan-induced paw edema, a common model for acute inflammation. mdpi.com Despite the broad investigation into new anti-inflammatory compounds, the specific use of this compound as a key intermediate in the synthesis of molecules with demonstrated anti-inflammatory activity is not prominently reported in the available research literature.

The emergence of multi-drug resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Research has shown that derivatives of this compound can serve as precursors to compounds with potential antimicrobial activity. In one study, a series of azo ligands and their metal complexes were synthesized to be screened for biological activity. nih.gov The synthesis involved using a derivative of this compound to create novel pyrimidine-based compounds. nih.gov

The resulting ligands and their copper (II) and nickel (II) complexes were tested against various bacterial and fungal strains. nih.gov The study found that a ligand derived from the dichlorinated aniline, specifically HL-4, and its copper complex exhibited the most significant inhibition against all tested bacterial and fungal strains when compared to other synthesized ligands and a standard drug. nih.gov

| Compound | Derived From | Activity | Note |

|---|---|---|---|

| HL-3 | 2,4-dichloro-6-aminobenzoic acid | Antimicrobial | Azo ligand synthesized for the study. nih.gov |

| HL-4 | 2,4-dichloro-6-aminobenzoic acid | Antimicrobial | Showed maximum inhibition among tested ligands. nih.gov |

| Cu(II) complex of HL-4 | HL-4 Ligand | Antimicrobial | Showed maximum inhibition among tested compounds. nih.gov |

In addition to its pharmaceutical applications, this compound is a precursor in the agrochemical sector.

The structural features of this compound make it a useful starting point for creating herbicidal compounds. Patent literature describes various diphenyl ether compounds with herbicidal activity. google.com One such compound is 2-cyano-4-fluorophenyl-4-nitrophenyl ether, which includes a related structure, and another is 2,4-dichloro-6-cyanophenyl-4-nitrophenyl ether. google.com The "2,4-dichloro-6-cyanophenyl" moiety of the latter compound can be synthesized from this compound. This chemical transformation typically involves a diazotization reaction of the aniline's amino group, followed by a Sandmeyer reaction to replace it with a cyano group, thus forming the necessary intermediate for the final herbicidal molecule. Other chloroacetanilide herbicides like Propisochlor are synthesized from related but different aniline precursors, such as 2-ethyl-6-methylaniline. x-mol.comresearchgate.net

Pharmacological and Agrochemical Intermediate Research

Agrochemical Applications

2,4-Dichloro-6-methylaniline is a key building block in the synthesis of various agrochemicals, particularly herbicides belonging to the chloroacetanilide class. google.com Its specific substitution pattern—chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position—is crucial for imparting selective herbicidal activity in the final products. The manufacturing process for these pesticides typically involves the reaction of this compound with a chloroacetylating agent.

One of the most significant applications of this intermediate is in the creation of N-substituted chloroacetanilides. A European patent describes the synthesis of novel chloroacetanilides with herbicidal properties by reacting substituted anilines, including this compound, with chloroacetyl chloride or a related derivative. google.com These compounds are effective in controlling weeds in various crops. The general structure of these herbicides involves the anilide nitrogen being substituted with different alkyl or alkoxyalkyl groups, which modulates their efficacy, crop safety, and spectrum of activity. While specific commercial herbicides derived directly from this compound are part of proprietary manufacturing processes, the chemical literature and patent databases establish its role as a critical precursor for this class of compounds. google.com

The derivatization process leverages the nucleophilic nature of the amine group on the aniline (B41778) ring. The reaction with chloroacetyl chloride forms an amide bond, creating the core chloroacetanilide structure. Further modifications can be made to the molecule to optimize its pesticidal properties. The presence of the two chlorine atoms and the methyl group on the aniline ring is a determining factor in the biological activity of the resulting pesticide. google.com

Table 1: Derivatization of this compound into Chloroacetanilide Herbicides

| Reactant A | Reactant B | Resulting Compound Class | Application | Reference |

|---|---|---|---|---|

| This compound | Chloroacetyl Chloride | Chloroacetanilide | Herbicides | google.com |

Beyond its use in established pesticide classes like chloroacetanilides, this compound and its close analogues contribute to the development of novel and complex agrochemical scaffolds. These new structures are designed to overcome challenges such as pesticide resistance and to offer new modes of action.

Research into new insecticidal leads has incorporated the dichloromethylaniline moiety into larger, more complex molecules. For instance, a novel series of N-pyridylpyrazole thiazole (B1198619) derivatives with potent insecticidal activity has been synthesized. mdpi.com Within this series, a specific compound, 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]thiazole-4-carboxamide, demonstrated excellent efficacy against several key insect pests. mdpi.com The "N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]" portion of this molecule is derived from a functionalized this compound structure.

In this scaffold, the dichlorinated aniline ring is linked via an amide bond to a thiazole ring, which in turn is connected to a pyrazole (B372694) heterocycle. This complex assembly combines several toxophores (groups responsible for toxic action) to create a highly active insecticide. The 2,4-dichloro-6-substituted phenyl ring plays a critical role in the molecule's interaction with its biological target in the insect. The development of such compounds highlights how foundational intermediates like this compound are being used in modern agrochemical discovery to build sophisticated molecular architectures with enhanced biological performance. mdpi.com

Table 2: Example of a Novel Agrochemical Scaffold Incorporating the this compound Core

| Scaffold Class | Specific Derivative Example | Key Structural Contribution | Target Activity | Reference |

|---|---|---|---|---|

| N-Pyridylpyrazole Thiazole Carboxamides | 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]thiazole-4-carboxamide | The N-[2,4-dichloro-6-substituted-phenyl] moiety, which is essential for binding to the target site. | Insecticidal | mdpi.com |

Environmental Behavior and Biotransformation Studies

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes, primarily photolysis and chemical reactions, that transform the parent compound in the environment.

Photolytic degradation, or photolysis, is a key abiotic process for the transformation of aromatic amines in the environment, particularly in aqueous systems and on soil surfaces. While specific photolysis studies on 2,4-Dichloro-6-methylaniline are not extensively documented, research on structurally similar chloroanilines provides insight into potential degradation pathways. The absorption of ultraviolet (UV) radiation can initiate the decomposition of these compounds.

For instance, the photolysis of 2-chloroaniline (B154045) in aqueous solution under UV light (λ = 254 nm) has been shown to yield products such as chloride ions, ammonium (B1175870) ions, and formaldehyde (B43269) nih.gov. The efficiency of this degradation is enhanced in the presence of oxidizing agents like N₂O or oxygen nih.gov. The primary mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the aromatic ring acs.org. The positive holes (h⁺) generated during TiO₂ photocatalysis are also major oxidizing species that can initiate mineralization acs.org.

Studies on the photocatalytic degradation of o-chloroaniline have identified major intermediates, including o-chlorophenol and p-benzoquinone, indicating that hydroxylation and subsequent ring cleavage are important steps in the pathway acs.org. Similarly, photocatalysis of 2,6-dichloroaniline (B118687) has been shown to lead to complete degradation, with reactivity being higher than that of unsubstituted aniline (B41778) due to the presence of chlorine substituents mdpi.com. These findings suggest that a likely photolytic pathway for this compound would involve initial hydroxylation, dechlorination, and eventual cleavage of the aromatic ring.

Table 1: Examples of Photodegradation Products from Related Chloroanilines

| Parent Compound | Experimental Conditions | Identified Degradation Products/Intermediates | Reference |

|---|---|---|---|

| 2-Chloroaniline | Aqueous solution, UV photolysis (254 nm) | Chloride ions, Ammonium ions, Formaldehyde | nih.gov |

| o-Chloroaniline | Aqueous TiO₂ dispersion, UV light | o-Chlorophenol, p-Benzoquinone | acs.org |

| 4-Chloroaniline (B138754) | Outdoor conditions, soil/plants | 4-Chloroformanilide, 4-Chloroacetanilide, 4-Chloronitrobenzene, 4,4'-Dichloroazoxybenzene | acs.org |

The chemical transformation of this compound in water and soil is influenced by factors such as pH, temperature, and the presence of other chemical species. Hydrolysis is a potential transformation pathway, although chloroanilines are generally stable against hydrolysis under typical environmental conditions plos.org. However, related compounds can undergo hydrolysis; for example, N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline may undergo hydrolysis under certain conditions evitachem.com.

In soil, chloroanilines exhibit strong binding to humic materials, which reduces their mobility and bioavailability iarc.fr. This binding is a critical process affecting their persistence. For 4-chloroaniline, residues have been detected in soil years after application, indicating slow degradation of the bound fraction iarc.fr. The sorption to soil generally increases with higher organic matter content and lower pH inchem.org. While this binding can limit leaching into groundwater, it also makes the compound less accessible to microbial degradation, potentially leading to long-term persistence in the soil matrix iarc.frinchem.org. The chemical structure of this compound suggests it would similarly bind to soil organic matter.

Photolytic Degradation Mechanisms and Pathways

Biotic Degradation and Metabolic Pathways

Biotic degradation by microorganisms is the primary mechanism for the complete mineralization of many organic pollutants, including chloroanilines.

The microbial degradation of chloroanilines has been observed in various bacterial and fungal species. The rate and pathway of degradation are highly dependent on the specific microbial strains and the substitution pattern of the aniline ring nih.gov. Generally, degradation is initiated by an attack on the aromatic ring, often leading to the formation of catechols, which are then further metabolized via ring cleavage nih.govfrontiersin.org.

While specific studies on this compound are limited, research on closely related isomers provides valuable insights. For example, a strain of Rhodococcus sp. was found to degrade 2-chloro-4-nitroaniline (B86195) by first transforming it to 4-amino-3-chlorophenol, which was subsequently converted to 6-chlorohydroxyquinol plos.org. Studies with a bacterial consortium containing Bacillus species demonstrated the capacity to metabolize 2,4-dichloroaniline (B164938) (2,4-DCA), albeit to a limited extent ijcrar.com. Another study using a strain designated CTM showed that 4-chloro-2-methylaniline (B164923) was degraded via 5-chloro-3-methylcatechol (B1196421) through an ortho-cleavage pathway, and 3-chloro-2-methylaniline (B42847) was degraded via 4-chloro-3-methylcatechol frontiersin.org. This body of research strongly suggests that microbial degradation of this compound likely proceeds through hydroxylation to form a substituted catechol, followed by enzymatic ring cleavage.

Table 2: Microbial Degradation of Related Chloro- and Methylanilines

| Parent Compound | Microorganism(s) | Identified Metabolites/Intermediates | Pathway | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Aerobic degradation | plos.org |

| 4-Chloro-2-methylaniline | Strain CTM | 5-Chloro-3-methylcatechol | Ortho-cleavage | frontiersin.org |

| 3-Chloro-2-methylaniline | Strain CTM | 4-Chloro-3-methylcatechol, 2-Hydroxy-5-chloro-6-oxoheptanoic acid | - | frontiersin.org |

| Aniline, 4-Chloroaniline, 2,4-Dichloroaniline | Bacillus subtilis, Bacillus lentimorbus, Bacillus mycoides consortium | 1,4-Benzenediol (from aniline) | Aerobic biodegradation | ijcrar.com |

Higher organisms like plants and aquatic animals can also metabolize chloroanilines. In plants, a primary detoxification mechanism involves conjugation of the xenobiotic or its metabolites with endogenous molecules like glucose. The model plant Arabidopsis thaliana utilizes the enzyme UGT72B1, a glycosyltransferase, to catalyze the N-glucosylation of chloroanilines pnas.org. This process increases the water solubility of the compound, facilitating its sequestration within the plant vacuole or incorporation into cell wall components as bound residues acs.orgpnas.org. Studies with barley exposed to 4-chloroaniline have identified metabolites such as 4-chloroformanilide and 4-chloroacetanilide acs.org.

In aquatic organisms, biotransformation is a key factor in determining the toxicity and bioaccumulation potential of chloroanilines. Research on medaka fish (Oryzias latipes) exposed to 4-chloroaniline revealed that N-acetylation was the dominant metabolic pathway in vivo nih.gov. The formation of N-hydroxylated metabolites was also observed in hepatic microsomal preparations, suggesting metabolic activation can occur nih.gov. In rainbow trout, the herbicide diuron (B1670789) is known to be metabolized to 3,4-dichloroaniline (B118046) epa.gov. These studies indicate that for this compound, metabolic pathways in higher organisms would likely involve conjugation reactions (acetylation, glucosylation) and oxidative transformations.

Specific enzymes are responsible for the metabolic transformations of chloroanilines. The Cytochrome P450 (CYP) monooxygenase family plays a critical role in the initial oxidative metabolism of these compounds koreascience.kr. For example, human liver microsome studies have shown that CYP3A4 and, to a lesser extent, CYP2A6 are the primary enzymes responsible for the N-oxidation of 4,4'-methylene-bis(2-chloroaniline) (MOCA) nih.gov. In the case of 2,6-dimethylaniline, CYP1A2 mediates the activation via N-hydroxylation researchgate.net. This initial N-hydroxylation is often a critical step that can lead to the formation of reactive metabolites koreascience.kr.

Following oxidation, phase II enzymes catalyze conjugation reactions. Arylamine N-acetyltransferases (NATs) are particularly important for the metabolism of aromatic amines. Both NAT1 and NAT2 enzymes have been shown to catalyze the N-acetylation of MOCA nih.goviarc.fr. The activity of these enzymes can vary between individuals due to genetic polymorphisms, which may influence the rate of detoxification nih.gov. In plants, peroxidases have also been identified as enzymes capable of transforming aniline substrates nih.gov.

Table 3: Enzymes Involved in the Metabolism of Related Anilines

| Enzyme Family | Specific Enzyme | Substrate (from study) | Transformation | Organism/System | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP3A4, CYP2A6 | 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | N-oxidation | Human liver microsomes | nih.gov |

| Cytochrome P450 | CYP1A2 | 2,6-Dimethylaniline | N-hydroxylation | Engineered cell lines | researchgate.net |

| N-Acetyltransferase | NAT1, NAT2 | 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | N-acetylation | Recombinant rat enzymes | iarc.fr |

| N-Acetyltransferase | NAT2 | 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | N-acetylation, O-acetylation of N-hydroxy metabolite | Recombinant human enzymes, human hepatocytes | nih.gov |

| Glycosyltransferase | UGT72B1 | Chloroanilines | N-glucosylation | Arabidopsis thaliana | pnas.org |

Environmental Impact Assessment of Transformation Products of this compound

Persistence and Mobility of Metabolites

The persistence and mobility of metabolites are key determinants of their potential to contaminate soil and groundwater. Persistence is often measured by the half-life (DT50) in soil, while mobility is related to the organic carbon-water (B12546825) partition coefficient (Koc). Aromatic amines, including chloroanilines, are known to bind to soil organic matter, which can reduce their mobility. nih.gov

Studies on phenylurea herbicides and their chloroaniline metabolites have provided valuable data on their environmental behavior. For instance, laboratory studies have determined the DT50 and Koc values for several chloroanilines and their precursors, allowing for the calculation of their leaching potential. nih.gov While some chloroaniline metabolites exhibit low persistence, others can be more stable. nih.gov

Table 1: Persistence and Mobility of Selected Chloroaniline Metabolites and Related Compounds

This table presents data for compounds structurally related to potential metabolites of this compound to infer potential environmental behavior.

| Compound | DT50 (days) | Koc (mL/g) | GUS Index | Leaching Potential |

|---|---|---|---|---|

| Diuron | 16.0 | 400 | 2.0 | Intermediate |

| Linuron (B1675549) | 19.4 | 406 | 1.8 | Non-leacher |

| Monolinuron (B160109) | 18.0 | 118 | 2.4 | Intermediate |

| Monuron | 22.0 | 80 | 2.8 | Leacher |

| 3,4-Dichloroaniline (DCA) | <2 | 350 | <1.8 | Non-leacher |

| 4-Chloroaniline (CLA) | <2 | 100 | <1.8 | Non-leacher |

| 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) | 24.8 | 250 | 2.4 | Intermediate |

| 1-(3,4-dichlorophenyl)urea (DCPU) | ~8 | 150 | <1.8 | Non-leacher |

| 1-(4-chlorophenyl)urea (CPU) | ~8 | 33 | 2.4 | Intermediate |

Data sourced from a study on the leaching potential of phenylureas and their metabolites. nih.gov The GUS (Groundwater Ubiquity Score) index is calculated from DT50 and Koc and predicts the potential for a compound to leach to groundwater.

The data indicates that while some chloroaniline metabolites like DCA and CLA show low persistence, their mobility can vary. nih.gov The formation of such metabolites from the degradation of parent compounds is a key consideration. For example, chloroanilines have been identified as the major transformation products of linuron and monolinuron in field studies. researchgate.net

Formation of More Toxic or Persistent Metabolites

A significant concern in the biotransformation of xenobiotics is the potential formation of metabolites that are more toxic or persistent than the original compound. For chloroanilines, this is a documented phenomenon. The degradation of the fungicide vinclozolin, for instance, leads to the formation of 3,5-dichloroaniline (B42879) (3,5-DCA), which is reported to be more toxic and persistent than the parent compound. jmb.or.kr

The toxicity of dichloroaniline isomers can vary significantly, with in vivo studies showing the following order of renal toxicity: 3,5-DCA > 2,5-DCA > 2,4-DCA, 2,6-DCA, 3,4-DCA > 2,3-DCA. jmb.or.kr Furthermore, biotransformation of chloroanilines can lead to other toxic products. For example, 4-amino-2,6-dichlorophenol, a potential metabolite of 3,5-DCA, has been shown to be a potent nephrotoxicant. mdpi.com

Biotransformation processes such as O-methylation of chlorinated hydroxybenzenes, which can be formed from chloroanilines, can increase the lipophilicity of the compound, thereby enhancing its potential for bioaccumulation. nih.gov These transformation products may be at least as toxic and more recalcitrant than the parent chlorophenols. iwaponline.com

Table 2: Examples of Chloroaniline Metabolites and Their Toxicological Significance

This table provides examples from related chloroanilines to highlight the potential for the formation of more hazardous metabolites.

| Parent Compound (Example) | Metabolite | Increased Hazard | Reference |

|---|---|---|---|

| Vinclozolin | 3,5-Dichloroaniline (3,5-DCA) | More toxic and persistent than the parent compound. | jmb.or.kr |

| 3,5-Dichloroaniline (3,5-DCA) | 4-Amino-2,6-dichlorophenol | Potent nephrotoxicant. | mdpi.com |

| p-Chloroaniline | p-Chloroacetanilide | Metabolite identified in human hepatocytes. | nih.gov |

| Chlorinated Hydroxybenzenes (from Chloroaniline degradation) | Chloroanisoles/Chloroveratroles (via O-methylation) | Increased lipophilicity and bioaccumulation potential. | nih.goviwaponline.com |

The metabolic pathways of chloroanilines are complex and can involve C-hydroxylation, N-acetylation, and N-oxidation, leading to a variety of products with different toxicological profiles. who.int The formation of reactive metabolites that can bind to macromolecules like hemoglobin is a known toxicity mechanism for chloroanilines. who.int Therefore, a thorough assessment of the environmental impact of this compound must consider the potential for the formation of such more hazardous transformation products.

Advanced Analytical Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,4-Dichloro-6-methylaniline and assessing its purity. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are observed for the aromatic protons, the amino (-NH₂) group protons, and the methyl (-CH₃) group protons. In a typical spectrum recorded in a solvent like chloroform-d (B32938) (CDCl₃), the methyl protons appear as a singlet, while the aromatic protons show distinct splitting patterns due to their coupling with each other. researchgate.net The amino protons also present a characteristic signal. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.net For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure. researchgate.net The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its substituents (e.g., attached to chlorine, nitrogen, or part of the aromatic ring). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to assign which protons are adjacent in the molecule. libretexts.org HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. libretexts.org For more complex structural analysis, Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range (2-3 bond) couplings between protons and carbons. libretexts.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.20 | Singlet | -CH₃ |

| ¹H | ~4.01 | Broad Singlet | -NH₂ |

| ¹H | ~6.65-7.15 | Multiplet | Aromatic Protons |

| ¹³C | ~118.5-141.4 | - | Aromatic & Substituted Carbons |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from reference researchgate.net.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. researchgate.net The analysis of the IR spectrum of this compound reveals key stretching and bending vibrations.

Key vibrational bands include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretching: Aromatic and methyl C-H stretching vibrations are also observable. researchgate.net

C=C Stretching: Vibrations associated with the aromatic ring. researchgate.net

C-N Stretching: The stretching of the bond between the aromatic ring and the amino group.

C-Cl Stretching: The vibrations of the carbon-chlorine bonds.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of complex spectral features. researchgate.netnih.gov

Table 2: Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3300 - 3500 |

| Amino (-NH₂) | N-H Bending | 1580 - 1650 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C Stretching | 1400 - 1600 |

| Methyl (-CH₃) | C-H Stretching | 2850 - 2960 |

| Haloaromatic | C-Cl Stretching | 600 - 800 |

Note: These are general ranges and specific values can be found in detailed spectroscopic studies. researchgate.net

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. For this compound (C₇H₇Cl₂N), the expected monoisotopic mass is approximately 174.9956 Da. nih.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key feature in the mass spectrum, aiding in the confirmation of the presence of two chlorine atoms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): When coupled with chromatographic separation, tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity for the quantification of this compound in complex mixtures. nih.govtandfonline.com In MS/MS, a specific precursor ion (e.g., the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are monitored. nih.govtandfonline.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, enabling very low detection limits. tandfonline.comd-nb.info These techniques are particularly valuable for trace analysis in environmental and biological samples. nih.govtandfonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, shows characteristic absorption maxima (λ_max) resulting from π-π* and n-π* transitions within the substituted benzene (B151609) ring. nih.gov While less specific for structural elucidation compared to NMR or MS, UV-Vis spectroscopy is a useful and straightforward method for quantitative analysis and for monitoring reactions involving this compound.

For crystalline solids, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net Single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the solid state. researchgate.netresearchgate.net This information is crucial for understanding the compound's physical properties and crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. epa.govoup.com Separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. oup.com When coupled with detectors like a Flame Ionization Detector (FID) for general quantification or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity, GC provides robust analytical performance. epa.gov For definitive identification, GC coupled with a mass spectrometer (GC-MS) is the method of choice. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of anilines. sielc.com Reversed-phase HPLC, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. sielc.com Detection is often performed using a UV detector set at one of the compound's absorption maxima. lcms.cz For highly complex samples or when very low detection limits are required, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the preferred approach. nih.govtandfonline.com

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Capillary (e.g., DB-5MS) | Helium or Hydrogen | MS, FID, NPD | Purity assessment, quantification in volatile matrices. epa.govoup.comepa.gov |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, MS, MS/MS | Quantification in non-volatile matrices, complex mixtures. sielc.comlcms.cz |

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a robust and widely used technique for the analysis of semi-volatile compounds like this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column.

Detailed Research Findings: For the analysis of aniline (B41778) derivatives, including chlorinated and methylated forms, GC is frequently coupled with mass spectrometry (GC/MS) or a nitrogen-phosphorus detector (NPD). epa.gov GC/MS provides high selectivity by identifying compounds based on their mass spectra, which act as a molecular fingerprint. The PubChem database contains a reference GC-MS spectrum for this compound, showing a top peak at m/z 140 and other significant peaks at m/z 175. nih.gov

The EPA Method 8131 specifies the use of a GC with a selective detector, such as an NPD, for determining aniline and its derivatives. epa.gov The NPD offers high selectivity for nitrogen-containing compounds, minimizing interference from other non-nitrogenous substances in the sample matrix and reducing the likelihood of false positives. epa.gov To ensure accurate identification, especially in complex samples, results from the primary GC column are often confirmed using a second column with a different stationary phase or by GC/MS. epa.gov Studies comparing different analytical procedures have utilized GC coupled with tandem mass spectrometry (GC/MS-MS), which provides even greater sensitivity and selectivity compared to single quadrupole GC/MS. tandfonline.comtandfonline.com

Commonly used capillary columns for this type of analysis include those with SE-54 or ZB-5ms stationary phases. epa.govtandfonline.com However, co-elution of isomers, such as 2,4- and 2,5-dichloroaniline (B50420), can occur on certain columns, necessitating careful method development and validation. tandfonline.comtandfonline.com

| Technique | Detector | Column Example | Key Findings/Considerations |

|---|---|---|---|